molecular formula C12H24N2O B13327756 3-Ethyl-[1,4'-bipiperidin]-4-ol

3-Ethyl-[1,4'-bipiperidin]-4-ol

Katalognummer: B13327756
Molekulargewicht: 212.33 g/mol
InChI-Schlüssel: KNHRFPBYHWYMHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-[1,4’-bipiperidin]-4-ol is a chemical compound that belongs to the class of bipiperidines. This compound is characterized by the presence of two piperidine rings connected by a single bond, with an ethyl group attached to one of the piperidine rings and a hydroxyl group attached to the other. Bipiperidines are known for their diverse pharmacological activities and are often used as building blocks in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-[1,4’-bipiperidin]-4-ol typically involves the following steps:

    Formation of the Bipiperidine Core: The initial step involves the formation of the bipiperidine core. This can be achieved through a cyclization reaction of appropriate precursors under basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base such as sodium hydride.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of 3-Ethyl-[1,4’-bipiperidin]-4-ol may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-[1,4’-bipiperidin]-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, strong bases (e.g., sodium hydride).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various alkyl or aryl derivatives.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-[1,4’-bipiperidin]-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-Ethyl-[1,4’-bipiperidin]-4-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. Additionally, it may inhibit or activate enzymes involved in metabolic pathways, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4’-Bipiperidine: Lacks the ethyl and hydroxyl groups, making it less versatile in chemical reactions.

    3-Methyl-[1,4’-bipiperidin]-4-ol: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties.

    4-Hydroxy-[1,4’-bipiperidin]-3-yl acetate:

Uniqueness

3-Ethyl-[1,4’-bipiperidin]-4-ol is unique due to the presence of both an ethyl group and a hydroxyl group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for modification, making it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C12H24N2O

Molekulargewicht

212.33 g/mol

IUPAC-Name

3-ethyl-1-piperidin-4-ylpiperidin-4-ol

InChI

InChI=1S/C12H24N2O/c1-2-10-9-14(8-5-12(10)15)11-3-6-13-7-4-11/h10-13,15H,2-9H2,1H3

InChI-Schlüssel

KNHRFPBYHWYMHA-UHFFFAOYSA-N

Kanonische SMILES

CCC1CN(CCC1O)C2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.